molecular formula C11H21NO3 B1373615 tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbamate CAS No. 1354957-79-1

tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbamate

Cat. No.: B1373615
CAS No.: 1354957-79-1
M. Wt: 215.29 g/mol
InChI Key: SWYKJBCLLWWIHE-UHFFFAOYSA-N
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Description

tert-Butyl N-[(2-hydroxycyclopentyl)methyl]carbamate (CAS: 913631-66-0, PBLY8159) is a carbamate derivative featuring a cyclopentyl ring substituted with a hydroxymethyl group at the 2-position, protected by a tert-butoxycarbonyl (Boc) group. This compound is a critical intermediate in pharmaceutical synthesis, particularly for chiral molecules where stereochemistry and functional group positioning influence biological activity . Its hydroxy group enables hydrogen bonding, impacting solubility and crystallinity, while the Boc group enhances stability during synthetic processes.

Properties

IUPAC Name

tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-8-5-4-6-9(8)13/h8-9,13H,4-7H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYKJBCLLWWIHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354957-79-1
Record name tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopentyl derivative. One common method includes the reaction of tert-butyl carbamate with 2-hydroxycyclopentylmethyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzymatic activity. The pathways involved include nucleophilic attack on the carbamate group, leading to the formation of stable enzyme-inhibitor complexes .

Comparison with Similar Compounds

Structural and Stereochemical Variations

The tert-butyl carbamate scaffold is highly modular, with variations arising from substituent type, position, and stereochemistry. Key comparisons include:

Table 1: Structural Comparison of Selected tert-Butyl Carbamates
Compound Name CAS Number Substituent/Group Stereochemistry Key Features
tert-Butyl N-[(2-hydroxycyclopentyl)methyl]carbamate 913631-66-0 2-hydroxycyclopentylmethyl (1S,2R) Hydroxy group at 2-position; chiral center influences binding interactions
tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate 154737-89-0 3-hydroxycyclopentyl (1S,3S) Hydroxy at 3-position; distinct spatial arrangement affects solubility
tert-Butyl N-(2-amino-2-cyclopentylethyl)carbamate 1289385-02-9 Amino, cyclopentyl - Amino group increases basicity; potential for salt formation
tert-Butyl N-((4-bromo-3-chlorophenyl)methyl)carbamate - Bromo, chloro phenyl - Aromatic substituents enhance lipophilicity; electron-withdrawing groups alter reactivity
tert-Butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate 1032684-85-7 Cyclopropane, aminoethyl - Strained cyclopropane ring reduces conformational flexibility

Physicochemical Properties

  • Hydrogen Bonding: The 2-hydroxy group in the target compound forms strong intramolecular hydrogen bonds (O–H···O distance: ~2.77 Å), akin to tert-butyl N-hydroxycarbamate (). This contrasts with amino-substituted analogues (e.g., CAS 1289385-02-9), where NH groups participate in weaker hydrogen bonds .
  • Solubility : Hydroxy-substituted carbamates (e.g., PBLY8159) exhibit higher aqueous solubility compared to aryl-substituted derivatives (e.g., bromo-chloro phenyl carbamate) due to polar interactions .
  • Stability : Boc protection in all analogues enhances stability under basic conditions, but electron-withdrawing aryl groups () may increase susceptibility to nucleophilic attack compared to aliphatic derivatives.

Research Findings

  • Crystallography : Hydrogen-bonding patterns in hydroxy-substituted carbamates () correlate with crystalline packing efficiency, critical for formulation stability.
  • Drug Likeness : Aryl-substituted carbamates () show higher logP values (>3) compared to aliphatic derivatives (logP ~1.5–2.5), impacting membrane permeability .

Biological Activity

Tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbamate is a carbamate derivative notable for its potential biological activities. This compound exhibits various mechanisms of action, making it a subject of interest in pharmacological research. This article reviews its biological activity, including in vitro and in vivo studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₉N₁O₃
  • Molecular Weight : 215.29 g/mol
  • Functional Groups : Carbamate, hydroxyl group, and a tert-butyl moiety.

The presence of the hydroxyl group enhances the compound's reactivity, while the tert-butyl group provides steric protection, influencing binding affinity to biological targets.

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modification of their activity. This is particularly relevant in the context of neurodegenerative diseases where enzyme dysregulation is prevalent.
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties by reducing oxidative stress markers in cellular models .
  • Neuroprotective Effects : In vitro studies indicate that it may protect astrocytes from apoptosis induced by amyloid beta peptides, potentially offering therapeutic avenues for Alzheimer's disease .

In Vitro Studies

In vitro experiments have demonstrated that this compound possesses several biological activities:

  • Neuroprotection : The compound has shown moderate protective effects against amyloid beta-induced cell death in astrocytes. It reduces levels of pro-inflammatory cytokines such as TNF-α and decreases free radical production .
  • Enzyme Interaction : It acts as an inhibitor of β-secretase and acetylcholinesterase, enzymes involved in amyloidogenesis and neurotransmitter degradation, respectively .

In Vivo Studies

In vivo assessments have provided additional insights into the compound's efficacy:

  • Scopolamine Model : In a scopolamine-induced oxidative stress model in rats, treatment with the compound resulted in a reduction of malondialdehyde (MDA) levels, indicating decreased lipid peroxidation. However, the effects were less pronounced compared to standard treatments such as galantamine .
  • Anti-inflammatory Activity : Studies have indicated that related carbamate compounds exhibit significant anti-inflammatory effects when tested using the carrageenan-induced rat paw edema model. The percentage inhibition ranged from 39% to 54% compared to control groups .

Case Studies

A series of case studies have highlighted the potential therapeutic applications of this compound:

  • Alzheimer’s Disease : Research indicates that compounds with similar structures can modulate amyloid plaque formation and improve cognitive function in animal models .
  • Pain Management : Related compounds have been evaluated for their anti-inflammatory properties, suggesting potential use in managing pain through modulation of inflammatory pathways .

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